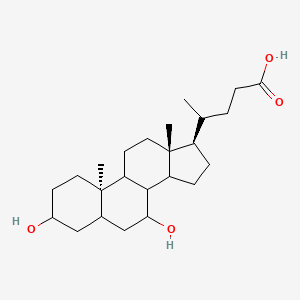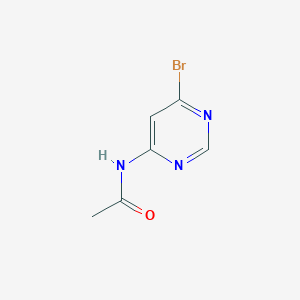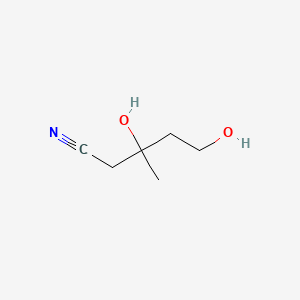![molecular formula C6H7BrN2O B12093631 7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a brominating agent . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole: This compound has an additional methyl group, which may affect its chemical reactivity and biological activity.
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole: Lacks the methyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
7-bromo-3-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-10-6-5(7)2-8-9(4)6/h2,4H,3H2,1H3 |
InChI Key |
CWWBIAYLVMJDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=NN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)







![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)


